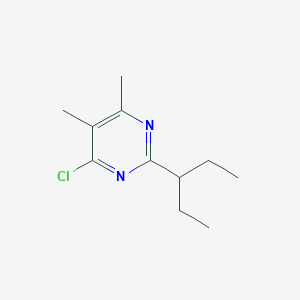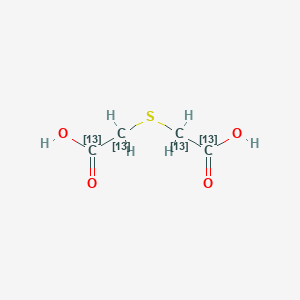
2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid is a compound of interest in various scientific fields due to its unique structure and properties. This compound features a carboxyl group, a methylsulfanyl group, and a carbon-13 isotope, making it valuable for research in organic chemistry, biochemistry, and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with [1,1-13C] acetic anhydride . This method leverages the reactivity of acetic anhydride with nucleophiles to introduce the carbon-13 isotope into the molecule.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes. For example, the conversion of methane to acetic acid using heterogeneous catalysts has been explored . This method can be adapted to produce this compound by incorporating the necessary functional groups during the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the carboxyl and methylsulfanyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or alcohols under appropriate conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxyl group can produce alcohols.
Applications De Recherche Scientifique
2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid has a wide range of applications in scientific research. In chemistry, it is used as a labeled compound for nuclear magnetic resonance (NMR) studies due to the presence of the carbon-13 isotope . In biology, it can be employed in metabolic studies to trace biochemical pathways. In medicine, it may serve as a precursor for the synthesis of pharmaceuticals. Additionally, its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid involves its interaction with various molecular targets. The carboxyl group can participate in hydrogen bonding and electrostatic interactions, while the methylsulfanyl group can undergo oxidation or reduction reactions. These interactions and reactions influence the compound’s behavior in biological systems and its reactivity in chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid include 2-[2-(methylsulfanyl)ethoxy]acetic acid and 2,2′-thiodiacetic acid . These compounds share structural similarities but differ in the presence of specific functional groups and isotopic labeling.
Uniqueness: The uniqueness of this compound lies in its carbon-13 isotope labeling, which makes it particularly useful for NMR studies. Additionally, the combination of the carboxyl and methylsulfanyl groups provides a versatile platform for various chemical reactions and applications in different scientific fields.
Propriétés
Formule moléculaire |
C4H6O4S |
|---|---|
Poids moléculaire |
154.13 g/mol |
Nom IUPAC |
2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid |
InChI |
InChI=1S/C4H6O4S/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1+1,2+1,3+1,4+1 |
Clé InChI |
UVZICZIVKIMRNE-JCDJMFQYSA-N |
SMILES isomérique |
[13CH2]([13C](=O)O)S[13CH2][13C](=O)O |
SMILES canonique |
C(C(=O)O)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-2-((3S,5AS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)pentanoic acid](/img/structure/B13441671.png)
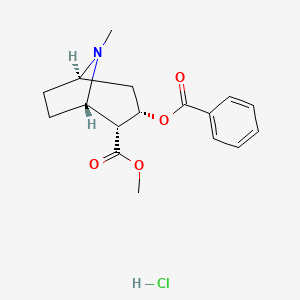
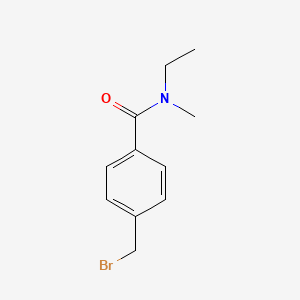
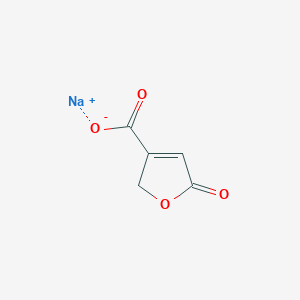
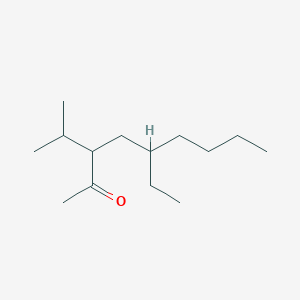
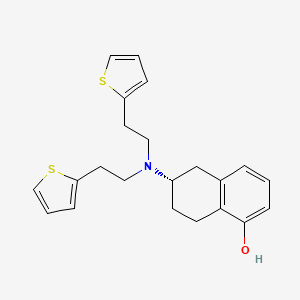

![3-{[2-(3,5-Dimethylphenyl)ethyl]amino}-2-hydroxypropane-1-sulfonic acid](/img/structure/B13441697.png)

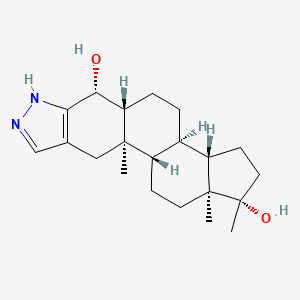
![(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazin-3-YL)methanamine](/img/structure/B13441731.png)
![(2S,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile](/img/structure/B13441739.png)
